Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Condensation of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst.
Step 2: Protection of the resulting intermediate with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate: Similar in structure but with a bromine atom instead of a hydroxyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-4-5-13(16)11-6-8-12(17)9-7-11/h6-9,13,17H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPIOHFSSXSERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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